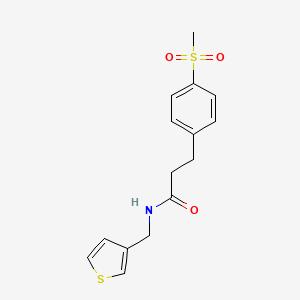

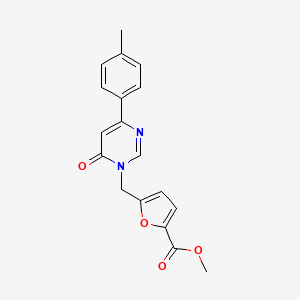

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives is well-documented in the provided literature. For instance, paper describes the synthesis of a series of naphthalene-1,4-dione derivatives with sulfonamide groups, which were characterized by spectral techniques. Similarly, paper discusses the generation of dianions from N-monosubstituted-3-(phenylsulfonyl)propanamides, which were then used to synthesize furanones. Paper outlines the synthesis of quinoxalinylsulfanyl propanamides and their anticancer activity. These methods could potentially be adapted for the synthesis of "3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide."

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Paper provides an example of the crystal structure determination of a sulfonamide compound, which could be relevant for understanding the molecular structure of the compound . Additionally, paper discusses the stereochemical aspects of sulfonamide derivatives, which could inform the molecular structure analysis of "this compound."

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives is highlighted in several papers. Paper shows how dianions derived from sulfonamide compounds can react with aldehydes and ketones to form furanones. Paper discusses the modification of the sulfonamido group to yield potent TRPV1 antagonists, indicating the chemical reactivity of the sulfonamide moiety in various biological contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are essential for their pharmacological profile. Paper mentions the poor water solubility of a sulfonamide derivative, which is a critical factor for drug formulation. Paper provides a comprehensive analysis of the physical and chemical properties of a sulfonamide derivative using experimental and theoretical methods, which could be applied to the compound "this compound."

Relevant Case Studies

Several papers present case studies of sulfonamide derivatives in various biological assays. Paper discusses the analgesic activity of a TRPV1 antagonist in a rat neuropathic model. Paper evaluates the antibacterial properties of sulfonamide derivatives against Proteus vulgaris. Paper assesses the antiproliferative activity of synthesized compounds against human cancer cell lines. These case studies provide a context for the potential biological applications of "this compound."

Wissenschaftliche Forschungsanwendungen

Sulfonamide Pharmacology and Applications

Sulfonamides, characterized by the presence of a sulfonamide group, are a class of compounds with broad pharmacological applications. They have been explored for their antibacterial properties, as diuretics, carbonic anhydrase inhibitors, and in the treatment of various diseases such as diabetes, glaucoma, and hypertension.

Antibacterial and Antimicrobial Applications : Sulfonamides have historically played a crucial role as antibacterial agents. The development of novel sulfonamides has been ongoing, aiming at enhanced selectivity and efficacy against bacterial targets, including drug-resistant strains. Research has also identified sulfonamide derivatives with antifungal and antimicrobial properties, expanding their potential therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

Cancer Research : Sulfonamide derivatives have been investigated for their anticancer properties. Certain sulfonamides show promise as antitumor agents by targeting tumor-associated enzymes, suggesting potential in cancer therapy. The exploration of novel sulfonamide compounds continues, with a focus on their ability to inhibit the growth of cancer cells and serve as diagnostic tools in oncology (Gulcin & Taslimi, 2018).

Carbonic Anhydrase Inhibitors : Sulfonamides serve as potent inhibitors of carbonic anhydrases, enzymes involved in critical physiological processes. This property underlies their application in treating conditions like glaucoma, epilepsy, and altitude sickness. Research into sulfonamide-based carbonic anhydrase inhibitors aims to develop drugs with improved selectivity and fewer side effects (Supuran, 2017).

Eigenschaften

IUPAC Name |

3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-21(18,19)14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-20-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRLDHFQSZQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517351.png)

![2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2517353.png)

![N-(2-chlorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2517359.png)

![3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517361.png)

![3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid](/img/structure/B2517363.png)